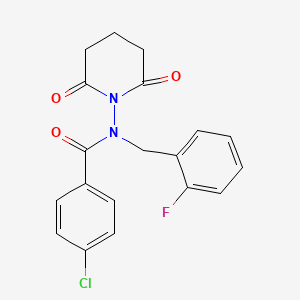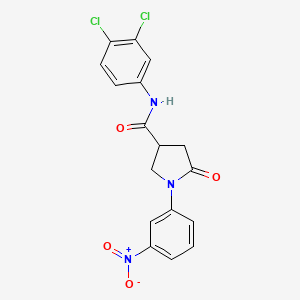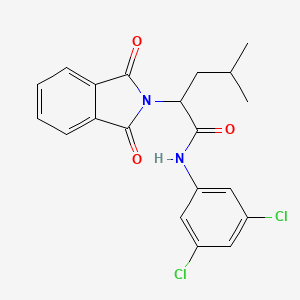![molecular formula C18H17BrN2O2 B5222647 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide, commonly known as BRP-7, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BRP-7 belongs to the family of benzoxazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of BRP-7 is not fully understood. However, studies have suggested that BRP-7 may exert its biological activity through the inhibition of DNA synthesis and cell proliferation. In a study conducted by Wang et al. (2019), BRP-7 was found to induce cell cycle arrest at the G2/M phase and activate the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects
BRP-7 has been found to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2019), BRP-7 was found to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme involved in DNA replication and transcription. BRP-7 was also found to inhibit the activity of fungal chitin synthase, which is involved in cell wall synthesis. In addition, BRP-7 was found to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
BRP-7 has several advantages and limitations for lab experiments. One advantage is that it exhibits potent biological activity against various bacterial, fungal, and cancer cell lines. Another advantage is that it is relatively easy to synthesize with a moderate yield. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Another limitation is that it has not been extensively tested in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of BRP-7. One direction is to optimize its biological activity by further elucidating its mechanism of action. Another direction is to test its efficacy in vivo using animal models. In addition, it may be possible to modify the chemical structure of BRP-7 to improve its pharmacokinetic properties and reduce its toxicity. Finally, it may be possible to develop BRP-7 as a lead compound for the development of new antibacterial, antifungal, and anticancer drugs.
Conclusion
In conclusion, BRP-7 is a synthetic compound that exhibits potent biological activity against various bacterial, fungal, and cancer cell lines. Its mechanism of action is not fully understood, but it is believed to inhibit DNA synthesis and cell proliferation. BRP-7 has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Overall, BRP-7 has the potential to be developed into a lead compound for the development of new therapeutic agents.
Synthesemethoden
The synthesis of BRP-7 involves the reaction of 3-bromobenzaldehyde with 2-aminophenol to form 2-(3-bromophenyl)-1,3-benzoxazole. The resulting benzoxazole is then reacted with pentanoyl chloride to form N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
BRP-7 has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. In a study conducted by Zhang et al. (2019), BRP-7 was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. BRP-7 also exhibited antifungal activity against Candida albicans with an MIC value of 8 μg/mL. In another study, BRP-7 was found to inhibit the growth of several cancer cell lines, including MCF-7, A549, and HCT116, with IC50 values ranging from 1.2 to 4.5 μM (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-7-17(22)20-14-8-9-16-15(11-14)21-18(23-16)12-5-4-6-13(19)10-12/h4-6,8-11H,2-3,7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMBIJFXZQGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)

![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5222589.png)
![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)
![ethyl 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5222597.png)
![8-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5222605.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)